molecular formula C17H11Cl2FN2O3S2 B2959297 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895472-22-7

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B2959297
CAS No.: 895472-22-7
M. Wt: 445.3
InChI Key: IRMSJEZGIIYPNK-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a potent and selective small-molecule inhibitor of Toll-like Receptor 4 (TLR4) signaling. This compound is a structurally optimized analog of TAK-242 (Resatorvid), engineered to exhibit enhanced pharmacological properties. Its primary research value lies in its ability to specifically disrupt the intracellular interactions of TLR4, thereby potently suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β that are driven by lipopolysaccharide (LPS) stimulation. This mechanism makes it an indispensable investigative tool for dissecting the role of TLR4-mediated pathways in various disease models, including sepsis, neuroinflammation, and autoimmune disorders. Researchers utilize this compound to explore the contribution of innate immune signaling in conditions like ischemia-reperfusion injury and chronic inflammatory diseases. Its specific chemical structure, featuring the 4-fluorophenylsulfonyl group, is critical for its high-affinity binding and inhibitory activity, providing a key pharmacophore for structure-activity relationship (SAR) studies in immunology and medicinal chemistry. The compound is intended for in vitro and preclinical research to further understand inflammatory cascades and validate TLR4 as a therapeutic target.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3S2/c18-13-6-1-10(7-14(13)19)15-8-26-17(21-15)22-16(23)9-27(24,25)12-4-2-11(20)3-5-12/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSJEZGIIYPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3,4-dichlorophenyl and 4-fluorophenyl groups enhances its pharmacological profile. The molecular formula is C_{15}H_{12}Cl_2F_N_2O_3S.

  • Antitumor Activity :
    • Thiazole derivatives, including this compound, have shown significant antitumor properties. Research indicates that the thiazole moiety contributes to cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances this effect by stabilizing the molecule and increasing its reactivity towards cellular targets .
    • In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for similar thiazole compounds, indicating potent antitumor activity .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase and carbonic anhydrase. These enzymes are critical in various biochemical pathways, including melanin synthesis and acid-base balance in tissues .
    • Molecular docking studies suggest that the sulfonamide group plays a vital role in binding affinity towards these enzymes, potentially leading to therapeutic applications in treating conditions like hyperpigmentation or glaucoma .
  • Antimicrobial Activity :
    • Several studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, with comparable efficacy to standard antibiotics like norfloxacin .
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects. The most potent compounds achieved IC50 values lower than those of established chemotherapeutics like doxorubicin .
    • Structural activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance activity further, suggesting avenues for drug optimization.
  • Enzyme Inhibition Studies :
    • In a comparative study of enzyme inhibitors, this compound exhibited promising results against tyrosinase with an inhibition percentage exceeding 70% at certain concentrations. Such findings are crucial for developing treatments for skin disorders related to excessive melanin production .

Research Findings

Activity Type IC50 Values Target Enzymes Reference
Antitumor< 5 µMVarious Cancer Cell Lines
Tyrosinase Inhibition> 70% inhibitionTyrosinase
AntimicrobialComparable to norfloxacinBacterial Strains

Comparison with Similar Compounds

Structural Analogues from Thiazole-Acetamide Family

Key structural analogs and their properties are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Relevance Reference
Target Compound : N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide ~455.3 (calculated) N/A 3,4-Dichlorophenyl, 4-fluorophenylsulfonyl Hypothesized MMP inhibition -
2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (GSK1570606A) 341.38 N/A 4-Fluorophenyl, pyridinyl Antimycobacterial target
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) 410.51 269–270 4-Fluorophenylpiperazine, p-tolyl MMP inhibition
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16) 408.52 281–282 4-Methoxyphenyl, phenylpiperazine MMP inhibition
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide 500.00 N/A 4-Chlorophenylsulfonamido, phenoxyphenyl Unspecified

Key Observations :

  • Substituent Effects : Piperazine-containing analogs (e.g., Compound 15) exhibit lower melting points (269–270°C) than methoxy-substituted derivatives (281–282°C), suggesting flexibility impacts crystallinity .
  • Bioactivity : Piperazine and sulfonamide groups are recurrent in MMP inhibitors (e.g., Compound 15, 16) , while pyridine-substituted thiazoles (e.g., GSK1570606A) target mycobacterial enzymes .

Sulfonyl-Containing Derivatives

Sulfonyl groups influence electronic properties and binding interactions:

Compound Name Sulfonyl Group Position Additional Features Melting Point/Stability Reference
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl Nitro group, chlorophenyl Crystalline (reflux synthesis)
N-(3,4-Dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazolyl-sulfanyl Triazole, triethoxyphenyl Predicted density: 1.36 g/cm³

Key Observations :

  • Synthesis : Sulfonyl-acetamides are often synthesized via reflux with acetic anhydride, as seen in .
  • Density/Polarity : The triazole-sulfanyl derivative () has a predicted density of 1.36 g/cm³, indicating moderate compactness compared to simpler sulfonamides.

Heterocyclic Variations

Replacement of thiazole with other heterocycles alters bioactivity:

Compound Name Core Heterocycle Substituents Biological Notes Reference
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole 4-Fluorophenyl, acetyl Crystal structure resolved
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole Trifluoromethylbenzyl, chlorophenoxy ChemSpider ID: 392301-19-8

Key Observations :

  • Thiadiazole vs. Thiazole : Thiadiazole derivatives () often exhibit higher thermal stability (e.g., melting point 490 K for ).
  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance metabolic stability .

Research Findings and Implications

  • MMP Inhibition : Piperazine-linked thiazole-acetamides () show promise in acute inflammation models, suggesting the target compound’s sulfonyl group could enhance selectivity.
  • Antimycobacterial Activity : Pyridine-substituted thiazoles (e.g., GSK1570606A) inhibit Mycobacterium tuberculosis targets , though the target compound’s dichlorophenyl group may redirect bioactivity.
  • Synthetic Feasibility : High-yield syntheses (72–86% in ) and crystal data () support scalable production of analogs.

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